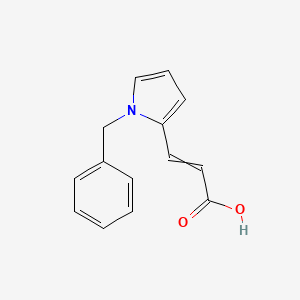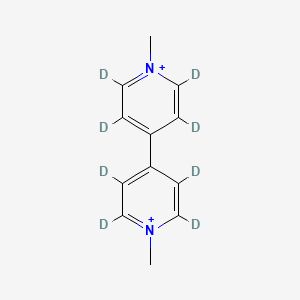
3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromophenyl group, and a pyrazolyl-oxadiazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Synthesis of the bromophenyl-pyrazole intermediate: This step involves the reaction of a bromophenyl hydrazine with an appropriate diketone to form the bromophenyl-pyrazole intermediate.
Cyclization to form the oxadiazole ring: The final step involves the cyclization of the benzyloxyphenyl and bromophenyl-pyrazole intermediates under acidic conditions to form the desired 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
化学反应分析
Types of Reactions
3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the bromine atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学研究应用
3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 3-(4-(benzyloxy)phenyl)-N-(3-bromophenyl)acrylamide
- 3-(4-(benzyloxy)phenyl)-N-(3-bromo-2-methylphenyl)acrylamide
- 3-(4-(benzyloxy)phenyl)-N-(4-methylphenyl)acrylamide
Uniqueness
3-(4-(benzyloxy)phenyl)-5-(3-(3-bromophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its pyrazolyl-oxadiazole core is particularly noteworthy, as it is less common in similar compounds and contributes to its diverse range of applications.
属性
分子式 |
C24H17BrN4O2 |
|---|---|
分子量 |
473.3 g/mol |
IUPAC 名称 |
5-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H17BrN4O2/c25-19-8-4-7-18(13-19)22-21(14-26-28-22)24-27-23(29-31-24)17-9-11-20(12-10-17)30-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,26,28) |
InChI 键 |
KTLNEFGOCDECQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate](/img/structure/B14109438.png)
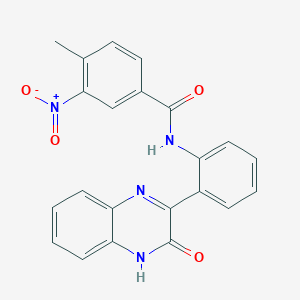
![1,3-Dimethyl-5-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14109450.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/structure/B14109458.png)
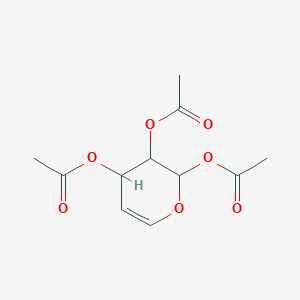
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14109469.png)

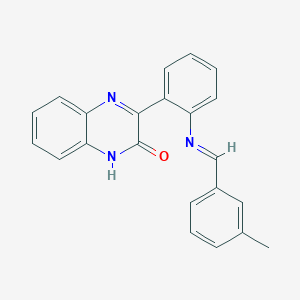
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14109495.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109502.png)
![4-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14109524.png)
